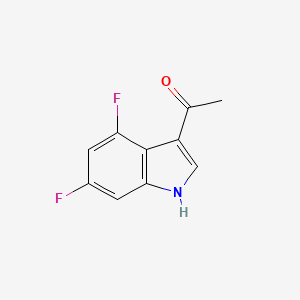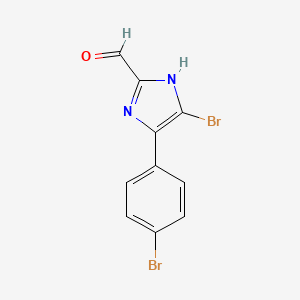
5-Bromo-4-(4-bromophenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD33022641” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022641” typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve the desired outcome.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022641” is scaled up using large reactors and continuous flow processes. The methods employed are designed to be cost-effective and efficient, ensuring that the compound can be produced in large quantities while maintaining high quality. Techniques such as crystallization and distillation are often used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
“MFCD33022641” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: In this reaction, the compound gains electrons, leading to the formation of reduced products.
Substitution: This involves the replacement of one functional group in the molecule with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of “MFCD33022641” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed, with careful control of temperature, pH, and solvent choice.
Major Products
The major products formed from the reactions of “MFCD33022641” depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
“MFCD33022641” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and as a standard in analytical techniques.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: “MFCD33022641” is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism by which “MFCD33022641” exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways. The compound may act by binding to active sites, inhibiting or activating enzymatic activity, or modulating receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “MFCD33022641” include those with analogous structures or functional groups. Examples might include other heterocyclic compounds or molecules with similar reactivity.
Uniqueness
What sets “MFCD33022641” apart from similar compounds is its specific molecular configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable subject of study and a useful tool in various applications.
Properties
Molecular Formula |
C10H6Br2N2O |
|---|---|
Molecular Weight |
329.97 g/mol |
IUPAC Name |
5-bromo-4-(4-bromophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6Br2N2O/c11-7-3-1-6(2-4-7)9-10(12)14-8(5-15)13-9/h1-5H,(H,13,14) |
InChI Key |
RRSWEOIXVKNONS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=N2)C=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
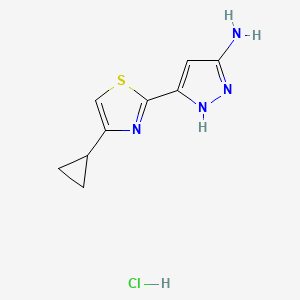
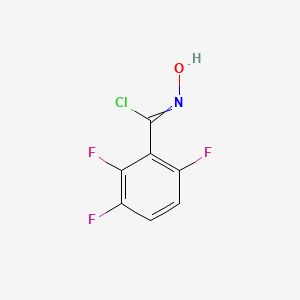
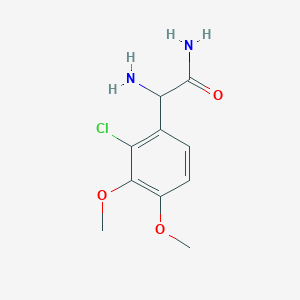
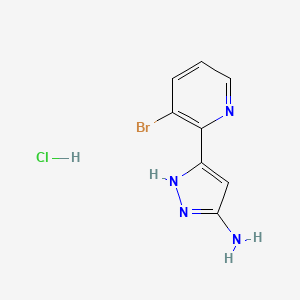
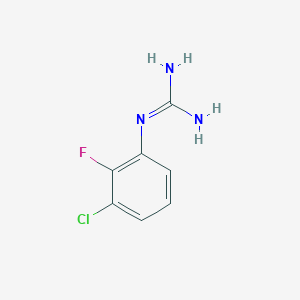
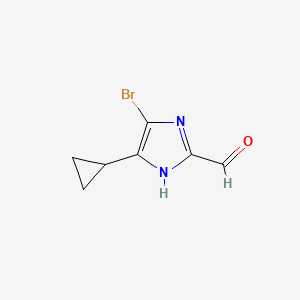
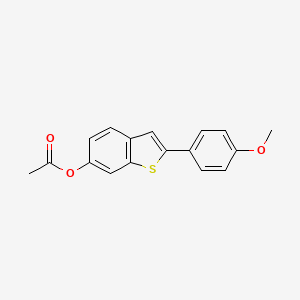
![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)
![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)
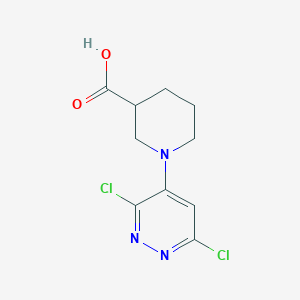
![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)
